molecular formula C13H12N4O B8286305 5-(3-Methoxy-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amine

5-(3-Methoxy-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amine

Cat. No. B8286305
M. Wt: 240.26 g/mol
InChI Key: KARPLIRWOJABFB-UHFFFAOYSA-N
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Patent
US06051577

Procedure details

N-[3-Cyano-4-(3-methoxy-phenyl)-1H-pyrrol-2-yl]formamidine: 5.30 g of 2-amino4-(3-methoxy-phenyl)-1H-pyrrole-3-carbonitrile are dissolved in 50 ml of triethyl orthoformate, and the solution is stirred for 1 hour at 140° C. The triethyl orthoformate is removed under a high vacuum and the residue is dissolved in methanol saturated with ammonia. Stirring is carried out for 20 hours at room temperature, followed by filtration. The product is recrystallised from ethanol. M.p.: 188-190° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=2)=[CH:6][NH:5][C:4]=1[NH:16][CH:17]=[NH:18])#[N:2].NC1NC=C(C2C=CC=C(OC)C=2)C=1C#N>C(OCC)(OCC)OCC>[CH3:15][O:14][C:10]1[CH:9]=[C:8]([C:7]2[C:3]3[C:1]([NH2:2])=[N:18][CH:17]=[N:16][C:4]=3[NH:5][CH:6]=2)[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(NC=C1C1=CC(=CC=C1)OC)NC=N
Name
Quantity
5.3 g
Type
reactant
Smiles
NC=1NC=C(C1C#N)C1=CC(=CC=C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the solution is stirred for 1 hour at 140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The triethyl orthoformate is removed under a high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in methanol saturated with ammonia
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is carried out for 20 hours at room temperature
Duration
20 h
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The product is recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=C(C=CC1)C1=CNC=2N=CN=C(C21)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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